molecular formula C15H15NO5 B3170233 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941869-34-7

1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3170233
CAS RN: 941869-34-7
M. Wt: 289.28 g/mol
InChI Key: ZRZRJVZGIYZBAR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The “3,5-Dimethoxybenzyl” part suggests the presence of a benzyl group with methoxy groups at the 3rd and 5th positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is known to undergo various reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Redox Mediators in Organic Pollutant Treatment The compound 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a crucial role in the enzymatic remediation of organic pollutants. Redox mediators, including variants of this compound, significantly enhance the degradation efficiency of recalcitrant compounds by enzymes such as laccases, lignin peroxidases, and peroxidases derived from various sources. This enzymatic approach is promising for treating wastewater from industries, highlighting its potential in environmental remediation technologies (Husain & Husain, 2007).

Photosensitive Protecting Groups The review on photosensitive protecting groups underscores the importance of structures similar to 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in synthetic chemistry. These compounds, including 3,5-dimethoxybenzyl derivatives, have shown significant promise as photosensitive protecting groups, enabling controlled reactions critical for complex organic syntheses. This application is vital in the development of pharmaceuticals and fine chemicals, where precise reaction control is essential (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Determination In the field of food engineering, medicine, and pharmacy, understanding the antioxidant activity of compounds, including those structurally related to 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is of significant interest. The review of analytical methods used in determining antioxidant activity highlights the importance of these compounds in assessing the antioxidant capacity of complex samples. This is crucial for identifying natural antioxidants beneficial for health and developing new food preservatives and pharmaceuticals (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would relate to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-11-6-10(7-12(8-11)21-2)9-16-5-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZRJVZGIYZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=CC=C(C2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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